Cas no 53590-51-5 (2-(5-bromo-1H-indol-2-yl)ethan-1-amine)

2-(5-bromo-1H-indol-2-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(5-bromo-1H-indol-2-yl)ethanamine
- 2-(5-bromo-1H-indol-2-yl)ethan-1-amine
- 53590-51-5
- EN300-1912521
- DTXSID30651660
-
- MDL: MFCD10035469
- インチ: InChI=1S/C10H11BrN2/c11-8-1-2-10-7(5-8)6-9(13-10)3-4-12/h1-2,5-6,13H,3-4,12H2
- InChIKey: WWFGCNLOBVZAKW-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C2C=C(CCN)NC2=C1)Br
計算された属性
- せいみつぶんしりょう: 238.01056g/mol
- どういたいしつりょう: 238.01056g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 41.8Ų
2-(5-bromo-1H-indol-2-yl)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1912521-10.0g |
2-(5-bromo-1H-indol-2-yl)ethan-1-amine |
53590-51-5 | 10g |
$5283.0 | 2023-05-31 | ||
Enamine | EN300-1912521-2.5g |
2-(5-bromo-1H-indol-2-yl)ethan-1-amine |
53590-51-5 | 2.5g |
$1287.0 | 2023-09-17 | ||
Enamine | EN300-1912521-5.0g |
2-(5-bromo-1H-indol-2-yl)ethan-1-amine |
53590-51-5 | 5g |
$3562.0 | 2023-05-31 | ||
Enamine | EN300-1912521-10g |
2-(5-bromo-1H-indol-2-yl)ethan-1-amine |
53590-51-5 | 10g |
$2823.0 | 2023-09-17 | ||
Enamine | EN300-1912521-1g |
2-(5-bromo-1H-indol-2-yl)ethan-1-amine |
53590-51-5 | 1g |
$656.0 | 2023-09-17 | ||
Enamine | EN300-1912521-1.0g |
2-(5-bromo-1H-indol-2-yl)ethan-1-amine |
53590-51-5 | 1g |
$1229.0 | 2023-05-31 | ||
Enamine | EN300-1912521-0.5g |
2-(5-bromo-1H-indol-2-yl)ethan-1-amine |
53590-51-5 | 0.5g |
$630.0 | 2023-09-17 | ||
Enamine | EN300-1912521-0.1g |
2-(5-bromo-1H-indol-2-yl)ethan-1-amine |
53590-51-5 | 0.1g |
$578.0 | 2023-09-17 | ||
Enamine | EN300-1912521-0.25g |
2-(5-bromo-1H-indol-2-yl)ethan-1-amine |
53590-51-5 | 0.25g |
$604.0 | 2023-09-17 | ||
Enamine | EN300-1912521-5g |
2-(5-bromo-1H-indol-2-yl)ethan-1-amine |
53590-51-5 | 5g |
$1903.0 | 2023-09-17 |
2-(5-bromo-1H-indol-2-yl)ethan-1-amine 関連文献
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
2-(5-bromo-1H-indol-2-yl)ethan-1-amineに関する追加情報
Introduction to 2-(5-bromo-1H-indol-2-yl)ethan-1-amine (CAS No. 53590-51-5)
2-(5-bromo-1H-indol-2-yl)ethan-1-amine, also known by its CAS number 53590-51-5, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indole derivatives and is characterized by its unique structural features, which include a bromine atom at the 5-position of the indole ring and an ethylamine side chain. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
The chemical structure of 2-(5-bromo-1H-indol-2-yl)ethan-1-amine is represented by the formula C10H13BrN2. The presence of the bromine atom at the 5-position of the indole ring imparts significant electronic and steric effects, which can influence its binding affinity to various biological targets. The ethylamine side chain, on the other hand, provides additional functional groups that can participate in hydrogen bonding and other non-covalent interactions, further enhancing its pharmacological properties.
In recent years, 2-(5-bromo-1H-indol-2-yl)ethan-1-amine has been extensively studied for its potential as a lead compound in drug discovery. Research has shown that this compound exhibits a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2-(5-bromo-1H-indol-2-yl)ethan-1-amine effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent.
Beyond its anti-inflammatory properties, 2-(5-bromo-1H-indol-2-yl)ethan-1-amine has also shown promise in neurodegenerative disease models. A study published in the Journal of Neurochemistry reported that this compound exhibits neuroprotective effects by reducing oxidative stress and preventing neuronal cell death in models of Parkinson's disease. These findings highlight the potential of 2-(5-bromo-1H-indol-2-yl)ethan-1-amine as a therapeutic candidate for neurodegenerative disorders.
The pharmacokinetic properties of 2-(5-bromo-1H-indol-2-yl)ethan-1-amine have also been investigated to assess its suitability for drug development. Studies have shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For example, it exhibits good oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate. Additionally, preliminary toxicity studies have indicated that 2-(5-bromo-1H-indol-2-yl)ethan-1-amine is well-tolerated at therapeutic doses, with no significant adverse effects observed.
The synthetic routes for preparing 2-(5-bromo-1H-indol-2-yl)ethan-1-amine have been well-documented in the literature. One common approach involves the reaction of 5-bromoindole with an appropriate ethylamine derivative under controlled conditions. This method yields high purity products with good yields, making it suitable for large-scale production. The synthetic versatility of this compound also allows for the introduction of various functional groups to optimize its biological activity and pharmacological properties.
In conclusion, 2-(5-bromo-1H-indol-2-y l)ethan - 1 - amine (CAS No . 53 590 - 5 1 - 5) strong > represents a promising lead compound in medicinal chemistry and pharmaceutical research . Its unique structural features , combined with its diverse biological activities , make it an attractive candidate for further development as a therapeutic agent . Ongoing research continues to explore its potential applications in treating inflammatory diseases , neurodegenerative disorders , and other conditions . As our understanding of this compound deepens , it is likely to play an increasingly important role in advancing medical treatments and improving patient outcomes . p >
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